C.I. Direct yellow 27

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H20N4Na2O9S3 |

|---|---|

分子量 |

662.6 g/mol |

IUPAC名 |

disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |

InChIキー |

WLDNGJFRVWQASY-UHFFFAOYSA-L |

正規SMILES |

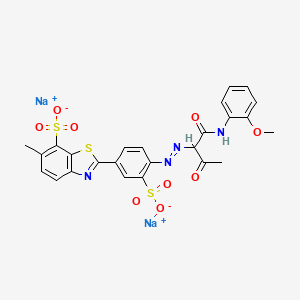

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Photophysical Profile of Direct Yellow 27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 27, a mono-azo dye, exhibits intriguing photophysical properties that are highly sensitive to its molecular environment. This technical guide provides a comprehensive overview of its core photophysical characteristics, detailed experimental protocols for their measurement, and a logical workflow for characterization.

Core Photophysical Properties of Direct Yellow 27

The photophysical behavior of Direct Yellow 27 is significantly influenced by the polarity of the solvent. The key quantitative parameters are summarized in the tables below.

Solvatochromic Effects: Absorption and Emission Maxima

The absorption and emission maxima of Direct Yellow 27 display a noticeable shift with changes in solvent polarity, a phenomenon known as solvatochromism.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

| Water | 227, 275, 443[1] | 355.84[1][2] | 68.84[2] | 6741[2] |

| Methanol | - | - | - | - |

| DMSO | - | - | 12.18 (lifetime in ns)[2] | - |

| DMF | - | - | - | - |

| Formamide | - | - | - | - |

Note: A comprehensive table with specific values for all solvents was not consistently available across the searched literature. The absorption in water shows multiple bands corresponding to different electronic transitions.[1]

Efficiency and Dynamics: Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_f) and fluorescence lifetime (τ) are critical parameters that define the efficiency and temporal dynamics of the dye's fluorescence.

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) |

| Water | 0.41[2] | 6.8[2] |

| Methanol | 0.41 (decrease from DMSO)[2] | - |

| DMSO | 0.70[2] | 12.18[2] |

Experimental Protocols for Photophysical Characterization

The following sections detail the methodologies for determining the key photophysical properties of Direct Yellow 27.

Absorption and Emission Spectroscopy

Objective: To determine the wavelengths of maximum absorption and emission, and the Stokes shift.

Methodology:

-

Sample Preparation: Prepare dilute solutions of Direct Yellow 27 in the desired spectroscopic grade solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a wavelength range of at least 200-700 nm.

-

The solvent used for the sample preparation is used as the reference.

-

The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

-

The wavelength of maximum emission (λ_em) is determined from the peak of the spectrum.

-

-

Stokes Shift Calculation: The Stokes shift is calculated as the difference between the absorption and emission maxima (Δλ = λ_em - λ_abs).

Fluorescence Quantum Yield (Φ_f) Measurement (Comparative Method)

Objective: To determine the efficiency of fluorescence emission relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission profiles that are in a similar spectral region to Direct Yellow 27. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample (Direct Yellow 27) and the standard in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to ensure linearity.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength must be the same for both the sample and the standard.

-

Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

-

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of Direct Yellow 27 in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption.

-

Data Acquisition:

-

The sample is excited with short pulses of light at a high repetition rate.

-

The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

-

The timing electronics measure the time difference between the excitation pulse and the detected photon.

-

This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The measured fluorescence decay curve is then deconvoluted from the IRF.

-

The deconvoluted decay is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ).

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of a fluorescent dye like Direct Yellow 27.

This guide provides a foundational understanding of the photophysical properties of Direct Yellow 27 and the experimental procedures required for their determination. For researchers and professionals in drug development, a thorough grasp of these characteristics is essential for applications such as fluorescent probe design and interaction studies.

References

An In-depth Technical Guide to C.I. Direct Yellow 27

This guide provides a comprehensive overview of the chemical and physical properties of C.I. Direct Yellow 27, a monoazo dye. It is intended for researchers, scientists, and professionals in drug development and related fields. The document details the dye's chemical structure, spectroscopic data, and experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a water-soluble dye known by several synonyms, including Direct Fast Yellow 5GL and Sirius Light Yellow 5G.[1][2][3] It presents as a yellow to yellow-orange crystalline powder.[1][4]

| Property | Value | References |

| C.I. Name | Direct Yellow 27 | [1] |

| C.I. Number | 13950 | [1][5] |

| CAS Number | 10190-68-8 | [1][5][6] |

| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [1][5][6] |

| Molecular Weight | 662.62 g/mol | [5][6] |

| Molecular Structure | Single azo class | [1] |

| Appearance | Yellow to yellow-orange powder | [1][3][4] |

| SMILES String | [Na+].[Na+].COc1ccccc1NC(=O)C(\N=N\c2ccc(cc2S([O-])(=O)=O)-c3nc4ccc(C)c(c4s3)S([O-])(=O)=O)=C(/C)O | [5] |

| InChI Key | VHKQQPDOJAIOKS-NOBNIHJLSA-L | [5] |

Spectroscopic Data

The spectroscopic properties of this compound are crucial for its identification and quantification.

| Parameter | Value | Conditions | References |

| λmax (Absorbance) | 393 nm | In water | [5][6] |

| 227 nm | [2] | ||

| 275 nm, 443 nm | [7] | ||

| Molar Extinction Coefficient (ε) | 53,000-57,000 M⁻¹cm⁻¹ | at 224-230 nm in water (0.02 g/L) | [5] |

| Fluorescence Emission | 532 nm | λex = 440 nm | [7] |

Experimental Protocols

The manufacturing process involves a diazotization reaction followed by an azo coupling.[1][4]

Materials:

-

2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid

-

N-(2-methoxyphenyl)-3-oxobutanamide

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

Protocol:

-

Diazotization: a. Prepare a suspension of 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid in an acidic aqueous medium (e.g., hydrochloric acid). b. Cool the suspension to 0-5 °C in an ice bath with constant stirring. c. Slowly add a cooled aqueous solution of sodium nitrite. The addition should be controlled to maintain the temperature below 5 °C. d. Continue stirring for approximately 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper to detect excess nitrous acid.

-

Coupling: a. Prepare a solution of the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide, in an alkaline aqueous solution (e.g., sodium hydroxide). b. Cool the solution of the coupling component to 0-5 °C. c. Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0-5 °C and a slightly alkaline pH throughout the addition to facilitate the coupling reaction. e. Continue stirring for several hours until the coupling reaction is complete.

-

Isolation and Purification: a. The resulting dye will precipitate out of the solution. b. Isolate the precipitate by filtration. c. Wash the filter cake with a salt solution to remove impurities. d. Dry the purified dye in an oven at a suitable temperature.

This protocol outlines a general method for studying the interaction of Direct Yellow 27 with proteins, such as bovine serum albumin (BSA), using spectroscopic techniques.[7]

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

Phosphate (B84403) buffer (pH 7.4)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Circular Dichroism (CD) Spectrometer

Protocol:

-

Sample Preparation: a. Prepare a stock solution of this compound in the phosphate buffer. b. Prepare a stock solution of BSA in the same buffer. c. Prepare a series of solutions with a fixed concentration of BSA and varying concentrations of Direct Yellow 27.

-

Fluorescence Quenching Analysis: a. Record the fluorescence emission spectra of the BSA solutions in the presence of increasing concentrations of the dye. The excitation wavelength for BSA is typically around 280 nm or 295 nm. b. Analyze the quenching of BSA's intrinsic fluorescence to determine the binding constant and quenching mechanism (static or dynamic) using the Stern-Volmer equation.

-

UV-Vis Absorbance Spectroscopy: a. Record the UV-Vis absorption spectra of the dye, the protein, and the dye-protein mixtures. b. Analyze any changes in the absorption spectra to confirm complex formation.

-

Circular Dichroism (CD) Spectroscopy: a. Record the far-UV CD spectra (200-250 nm) of BSA in the absence and presence of the dye. b. Analyze changes in the CD spectra to determine alterations in the secondary structure of the protein upon binding to the dye.

Diagrams

Caption: Synthesis workflow of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Absorption [Direct Yellow 27] | AAT Bioquest [aatbio.com]

- 3. sdinternational.com [sdinternational.com]

- 4. DIRECT YELLOW 27 | 10190-68-8 [chemicalbook.com]

- 5. Direct yellow 27 10190-68-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

Molecular weight and CAS number for Direct Yellow 27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and experimental applications of Direct Yellow 27, a versatile azo dye. The content is tailored for researchers and professionals in the fields of life sciences and drug development, offering detailed methodologies and data presentation.

Core Properties of Direct Yellow 27

Direct Yellow 27, also known by its Colour Index name C.I. 13950, is a water-soluble anionic dye. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10190-68-8 | [1] |

| Molecular Weight | 662.63 g/mol | [1] |

| Molecular Formula | C25H20N4Na2O9S3 | [1] |

Experimental Application: Investigating Protein-Dye Interactions

A significant application of Direct Yellow 27 in research is its use as a probe to study protein structure and binding interactions. A notable example is the investigation of its interaction with Bovine Serum Albumin (BSA), a widely studied model protein. These studies provide insights into the binding mechanisms and conformational changes of proteins upon ligand interaction.

Experimental Protocol: Spectroscopic and In-Silico Analysis of Direct Yellow 27-BSA Interaction

This protocol outlines the key experimental and computational steps to characterize the binding of Direct Yellow 27 to Bovine Serum Albumin.

1. Materials and Reagents:

-

Direct Yellow 27 (CAS: 10190-68-8)

-

Bovine Serum Albumin (BSA)

-

Phosphate (B84403) buffer (pH 7.4)

-

Deionized water

2. Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Circular Dichroism (CD) Spectrometer

-

Computational docking software

3. Experimental Procedures:

-

Fluorescence Quenching Spectroscopy:

-

Prepare a stock solution of BSA in phosphate buffer.

-

Prepare a series of solutions with a constant concentration of BSA and varying concentrations of Direct Yellow 27.

-

Measure the fluorescence emission spectra of each solution, with an excitation wavelength typically around 280 nm (to excite tryptophan residues in BSA).

-

Analyze the quenching of BSA fluorescence by Direct Yellow 27 to determine the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer and Scatchard equations. A study on the interaction between Direct Yellow 27 and BSA revealed a static quenching mechanism.[2]

-

-

Circular Dichroism (CD) Spectroscopy:

-

Record the far-UV CD spectra (200-250 nm) of BSA in the absence and presence of Direct Yellow 27.

-

Analyze the spectra to determine changes in the secondary structure of BSA (α-helix, β-sheet content) upon binding of the dye. Research has shown that Direct Yellow 27 can induce conformational changes in the secondary structure of BSA.[2]

-

-

UV-Vis Absorption Spectroscopy:

-

Record the UV-Vis absorption spectra of Direct Yellow 27 and BSA separately, and then of the mixture.

-

Analyze any shifts in the absorption maxima or changes in absorbance to confirm the formation of a ground-state complex between the dye and the protein.

-

-

Computational Docking:

-

Obtain the 3D structure of BSA from the Protein Data Bank (PDB).

-

Model the 3D structure of Direct Yellow 27.

-

Perform molecular docking simulations to predict the binding site of Direct Yellow 27 on BSA and to identify the interacting amino acid residues.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive investigation of the interaction between Direct Yellow 27 and Bovine Serum Albumin.

This in-depth guide provides a foundational understanding of Direct Yellow 27 for research applications. The detailed experimental protocol and workflow for studying protein-dye interactions serve as a practical starting point for scientists and researchers.

References

Solubility of C.I. Direct Yellow 27 in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Direct Yellow 27 (C.I. 13950; CAS 10190-68-8), a monoazo dye. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, factors influencing its solubility, and detailed experimental protocols for determining its solubility in aqueous and organic solvents.

Introduction to this compound

This compound is a water-soluble dye primarily used for coloring cellulosic fibers such as cotton, viscose, and paper. Its chemical structure, containing sulfonic acid groups, imparts its solubility in aqueous media. Understanding the solubility of this dye is crucial for its application in various industrial processes, ensuring optimal dye bath preparation, stability, and consistent coloration.

Qualitative and Quantitative Solubility Data

A comprehensive review of available literature indicates a general qualitative understanding of this compound's solubility. However, precise quantitative data is sparse.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Observation |

| Water | Soluble | Forms a lemon yellow solution[1][2]. |

| Ethanol | Slightly Soluble | Forms a yellowish solution[1][2]. |

| Cellosolve (Ethylene Glycol Ether) | Soluble | - |

| Benzene | Slightly Soluble | - |

| Carbon Tetrachloride | Slightly Soluble | - |

| Other Organic Solvents | Insoluble | - |

One source indicates a quantitative solubility of 50 g/L in water at 90°C . However, this is a single data point, and further experimental verification across a range of temperatures is recommended.

Factors Influencing Solubility

The solubility of direct dyes like this compound is influenced by several factors:

-

Temperature: Generally, the solubility of direct dyes in water increases with a rise in temperature.

-

pH: The pH of the aqueous solution can affect the dye's solubility and stability.

-

Presence of Electrolytes: High concentrations of salts can decrease the solubility of some direct dyes (salting out effect).

-

Water Hardness: The presence of calcium and magnesium ions in hard water can lead to the formation of insoluble precipitates, affecting the dyeing process.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative solubility data for this compound, two robust experimental protocols are detailed below: the Gravimetric Method and the Spectrophotometric Method.

Gravimetric Method

This method directly measures the mass of the dissolved dye in a known volume of a saturated solution. It is a fundamental and widely used technique for solubility determination.

4.1.1. Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to avoid precipitation or further dissolution due to temperature changes.

-

-

Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the dye).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dried dye (g) / Volume of aliquot (L))

-

4.1.2. Experimental Workflow

References

An In-depth Technical Guide to the Absorption and Emission Spectra of C.I. Direct Yellow 27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Direct Yellow 27 (CAS No. 10190-68-8), a versatile azo dye. The document details its absorption and emission characteristics, outlines experimental protocols for their measurement, and presents quantitative data in a clear, comparative format.

Introduction

This compound, also known as C.I. 13950, is a water-soluble, multifunctional azo dye.[1][2] Its chemical structure, characterized by the presence of one or more azo (–N=N–) moieties, underpins its use in various applications, from traditional textile dyeing to advanced biological research.[3] Understanding the absorption and emission spectra of this dye is crucial for its application in areas such as fluorescent probes and dye-sensitized solar cells.

Spectroscopic Properties

This compound exhibits distinct absorption and emission spectra that are influenced by the solvent environment, a phenomenon known as solvatochromism. This section details the key spectroscopic parameters of the dye.

Absorption Spectrum

The absorption spectrum of this compound in aqueous solution is characterized by two main peaks. One is in the UV region around 287 nm, and the other, more prominent peak, is in the visible region at approximately 397 nm.[4] The absorption maximum (λmax) is subject to shifts depending on the solvent used. For instance, in ethanol, the λmax is observed at 443 nm. The dye exhibits negative solvatochromism, where the spectral shift is influenced by the bulk dielectric constant of the solvent.

Emission Spectrum

The fluorescence emission of this compound is also solvent-dependent. In aqueous solutions, it displays multiple fluorescence peaks, with a prominent peak at 355.84 nm and others reported at 463 nm and 530 nm.[4] The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, has been calculated to be 0.41 in water.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the absorption and emission spectra of this compound in different solvents.

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | ~397 nm | Water | [4] |

| 443 nm | Ethanol | ||

| ~287 nm | Water | [4] | |

| 393 nm | Not Specified | [2] | |

| Molar Extinction Coefficient (ε) | 53,000-57,000 M⁻¹cm⁻¹ | Water (at 224-230 nm) | [2] |

| Emission Maximum (λem) | 355.84 nm | Water | |

| 463 nm | Water | [4] | |

| 530 nm | Water | [4] | |

| Fluorescence Quantum Yield (Φf) | 0.41 | Water |

Experimental Protocols

This section provides detailed methodologies for the key experiments of measuring the absorption and emission spectra, as well as determining the fluorescence quantum yield of this compound.

Measurement of UV-Vis Absorption Spectrum

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., deionized water, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10⁻⁴ M) in the desired solvent. From the stock solution, prepare a series of dilutions to obtain concentrations with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Blank Measurement: Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.[5]

-

Sample Measurement: Rinse the cuvette with a small amount of the dye solution before filling it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.[5]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

References

C.I. Direct Yellow 27: A Technical Guide to its Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Direct Yellow 27 is a monoazo dye used in the textile, leather, and paper industries. This technical guide provides a comprehensive overview of the available safety and toxicological information for this compound. Due to a notable lack of specific toxicological studies on the dye itself, this guide employs a data-driven approach by focusing on the well-documented hazards of its known metabolite, o-aminoanisole. A critical finding is that this compound is classified as a banned dye in some jurisdictions because it can release o-aminoanisole, a carcinogenic aromatic amine. This guide synthesizes information on the toxicology of this metabolite, presents data from related azo dyes for comparative analysis, and outlines standard experimental protocols for toxicological assessment.

Chemical and Physical Properties

This compound is a yellow powder with limited water solubility. It is also known by several synonyms, including Direct Fast Yellow 5GL and C.I. 13950.

| Property | Value | Reference |

| CAS Number | 10190-68-8 | |

| Molecular Formula | C25H20N4Na2O9S3 | [1] |

| Molecular Weight | 662.62 g/mol | |

| Appearance | Yellow-orange fine crystalline powder | [2] |

| λmax | 393 nm |

Hazard Identification and Metabolism

The primary toxicological concern associated with this compound is its potential to metabolize into the carcinogenic aromatic amine, o-aminoanisole (also known as 2-methoxyaniline or o-anisidine). The manufacturing process involves the coupling of a diazotized amine with N-(2-methoxyphenyl)-3-oxobutanamide, which introduces the precursor to o-aminoanisole into the dye's structure[1][2].

Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes present in the liver and intestinal microflora. This metabolic activation releases the constituent aromatic amines. For this compound, this process is expected to release o-aminoanisole.

Toxicological Profile of o-Aminoanisole (Metabolite)

Given the limited direct data on this compound, a thorough understanding of its metabolite's toxicology is crucial. o-Aminoanisole is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).

Acute Toxicity

o-Aminoanisole can be absorbed into the body through inhalation, skin contact, and ingestion. Acute exposure may cause effects on the blood, leading to the formation of methaemoglobin, which can cause cyanosis (blue lips, fingernails, and skin), confusion, and dizziness[3].

Chronic Toxicity and Carcinogenicity

Long-term or repeated exposure to o-aminoanisole may have effects on the blood, resulting in anaemia[3]. Carcinogenicity studies in animals have shown evidence of its carcinogenic potential.

| Species | Route | Exposure Duration | Key Findings | Reference |

| Rat | Oral (diet) | 103 weeks | Increased incidence of transitional-cell carcinomas of the urinary bladder. | [4] |

| Mouse | Oral (diet) | 103 weeks | No statistically significant increase in tumors. | [4] |

These findings, particularly the induction of bladder cancer in rats, are a significant concern for human health. Studies have also shown that metabolites of o-aminoanisole can induce DNA damage in the bladder urothelium[5][6].

Genotoxicity

While specific genotoxicity data for this compound is not available, azo dyes as a class are known to have mutagenic potential, often due to their metabolic conversion to genotoxic aromatic amines. o-Aminoanisole itself has been investigated for genotoxicity, and while results can be mixed depending on the assay, its carcinogenic nature suggests a potential genotoxic mechanism.

Standard in vitro genotoxicity assays are crucial for evaluating the mutagenic and clastogenic potential of a substance.

| Assay Type | Principle |

| Ames Test (Bacterial Reverse Mutation Assay) | Measures the ability of a chemical to induce mutations in different strains of Salmonella typhimurium. |

| In Vitro Micronucleus Test | Detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm. |

| Mouse Lymphoma Assay (MLA) | A forward mutation assay in mammalian cells that detects a broad spectrum of genetic damage, including point mutations and chromosomal aberrations. |

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound and its primary metabolite, o-aminoanisole. Standard studies to assess these endpoints would involve exposing animals during key developmental and reproductive periods and evaluating effects on fertility, pregnancy outcomes, and offspring development.

Comparative Analysis with Other Azo Dyes

Toxicological data from other azo dyes can provide context for the potential hazards of this compound.

| Dye Name | Key Toxicological Findings | Reference |

| C.I. Disperse Yellow 3 | Carcinogenic in rats and mice, causing liver and other tumors. Positive in several genotoxicity assays. | [7][8] |

| C.I. Direct Brown 95 | Metabolized to the human carcinogen benzidine. Demonstrated carcinogenicity in animal studies. | [9] |

| C.I. Direct Black 38 | Metabolized to benzidine. Associated with an increased risk of bladder cancer in exposed workers. | [10][11] |

This data highlights a common theme among certain azo dyes: metabolic activation to carcinogenic aromatic amines, leading to genotoxicity and carcinogenicity.

Experimental Protocols

The following are representative protocols for key toxicological assays that would be used to evaluate the safety of a substance like this compound.

Ames Test (Bacterial Reverse Mutation Assay) - OECD TG 471

-

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

Methodology:

-

Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

-

Exposure: The tester strains, the test substance at various concentrations, and either S9 mix or a buffer are combined in a test tube.

-

Plating: The mixture is plated on minimal glucose agar (B569324) plates lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

In Vivo Carcinogenicity Bioassay - OECD TG 451

-

Objective: To determine the carcinogenic potential of a substance following long-term exposure in animals.

-

Methodology:

-

Species: Typically conducted in two rodent species, usually rats (e.g., Fischer 344) and mice (e.g., B6C3F1).

-

Administration: The test substance is administered daily, typically in the diet or by gavage, for the majority of the animal's lifespan (e.g., 103 weeks).

-

Dose Groups: At least two dose levels (a high dose, often the maximum tolerated dose, and a lower dose) and a concurrent control group are used, with approximately 50 animals per sex per group.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy. Organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

-

Endpoint: The incidence of tumors (benign and malignant) in the dosed groups is compared to the control group. A statistically significant increase in the incidence of one or more tumor types is evidence of carcinogenicity.

-

Conclusion

While direct toxicological data for this compound is scarce, a significant body of evidence points to a substantial health risk associated with this dye. Its classification as a banned substance in some regions is due to its potential to release the carcinogenic aromatic amine o-aminoanisole upon metabolic reduction. The known carcinogenicity of o-aminoanisole in animal studies, particularly its induction of bladder cancer, is the primary driver of this concern. For a comprehensive risk assessment, further studies on this compound, including genotoxicity, carcinogenicity, and reproductive toxicity assays, would be necessary. In the absence of such data, it is prudent to handle this compound with significant caution, assuming it possesses carcinogenic potential similar to its metabolite and other related azo dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. DIRECT YELLOW 27 | 10190-68-8 [chemicalbook.com]

- 3. ICSC 0970 - o-ANISIDINE [inchem.org]

- 4. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Toxicological effects of two metabolites derived from o-toluidine and o-anisidine after 28-day oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carcinogenesis Bioassay of Disperse Yellow 3 (CAS No. 2832-40-8) in F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. benchchem.com [benchchem.com]

- 10. sdc.org.uk [sdc.org.uk]

- 11. Thirteen-week subchronic toxicity studies of Direct Blue 6, Direct Black 38, and Direct Brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and alternative names for C.I. Direct Yellow 27

An In-depth Technical Guide to C.I. Direct Yellow 27

This technical guide provides a comprehensive overview of this compound, a synthetic dye with significant applications in various industries. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound. This document details its chemical identity, including a wide range of synonyms and alternative names, summarizes its key physicochemical properties, outlines its manufacturing and application protocols, and provides visual representations of its synthesis and application workflows.

Nomenclature and Identification

This compound is known by numerous synonyms and trade names across different suppliers and regions. A comprehensive list is provided below to aid in its identification in literature and commercial products.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name |

| C.I. Name | This compound |

| C.I. Number | 13950[1][2][3] |

| CAS Number | 10190-68-8[1][2][3][4][5][6][7] |

| EINECS Number | 233-461-3[3][5][7] |

| IUPAC Name | disodium (B8443419);2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate[8] |

| Chemical Name | sodium (e)-2-(4-((1-((2-methoxyphenyl)amino)-1,3-dioxobutan-2-yl)diazenyl)-3-sulfonatophenyl)-6-methylbenzo[d]thiazole-7-sulfonate[6] |

| Common Synonyms | Direct Fast Brilliant Yellow 5G[1][2][9], Direct Fast Brilliant Yellow 5GL[1][2][9], Direct Fast Yellow 5GL[1][2][4][9], Direct Brilliant Yellow 5GL[1][2][9], Direct Brilliant Yellow L-4G[1][2][4][9], Fast Yellow 5GL[7][9] |

| Trade Names | ACDI Yellow 7GL 200%[2], Condirect Yellow BL[2][9], Helion Yellow 5G[8], Solar Flavine 5G[8], Fenaluz Yellow 4G[8], Hispaluz Yellow 5G[8], Solantine Yellow 8GL[8], Fastusol Yellow L5GA[8], Solophenyl Yellow 7GL[8], Sirius Supra Yellow 5G[8], Solex Canary Yellow 5G[8], Solius Light Yellow 5G[8], Pyrazol Fast Flavine 5G[8], Solamine Fast Yellow 5G[8], Diazol Light Yellow 7JL[8], Benzo Viscose Yellow 5GL[8], Tertrodirect Fast Yellow 8G[8], Chlorantine Fast Yellow 7GL[8], Diphenyl Fast Brilliant Yellow 8GL[8], Tetramine Fast Yellow[8] |

| Other Names | Direct light fast yellow 5G[4], direct bright yellow 5G[4], direct fast yellow 5G[4], direct bright yellow L-4G[4], tin yellow 5G[4], Direct F. Light Yellow 5G[9], Direct Fast Light Yellow 5G[9], Direct Flavine Yellow 5G[9], Direct Light Yellow 6J[9], Direct Yellow 7GL[9], Dycosdirect Fast Brilliant Yellow 5GL[9], Dyrect Fast Yellow 5GD[9], Fast Light Yellow 5GL[9] |

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

Table 2: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [1][2][3][5][6] |

| Molecular Weight | 662.63 g/mol | [1][2][4] |

| Appearance | Dark canary/yellow uniform powder[5][7] | [5][7] |

| Solubility (at 90 °C) | 50 g/L | [4] |

| Insolubles | 0.15% | [4] |

| Maximum Absorption (λmax) | 393 nm | [3] |

| Molar Extinction Coefficient (ε) | 53,000-57,000 at 224-230 nm (in water at 0.02 g/L) | [3] |

Experimental Protocols

Manufacturing Process

The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[2][5]

-

Diazotization: 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with N-(2-methoxyphenyl)-3-oxobutanamide. This reaction forms the final azo dye molecule.

References

- 1. sdinternational.com [sdinternational.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct yellow 27 10190-68-8 [sigmaaldrich.com]

- 4. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]

- 5. China Biggest Direct Yellow 27 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Direct Yellow 27 [hitechs.com.cn]

- 8. 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt | C25H20N4Na2O9S3 | CID 25037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. China Direct Fast Yellow 5GL Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

Direct Yellow 27: A Technical Review of Its Applications and Environmental Interactions

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 27 (C.I. 13950) is a water-soluble monoazo dye recognized for its vibrant greenish-yellow hue.[1] Primarily utilized in the textile industry, its applications extend to the dyeing of cotton, viscose, silk, wool, and polyamide fibers.[1][2] It also finds use in the paper and leather industries.[3] While its primary function is as a colorant, recent scientific inquiry has focused on its environmental impact and potential for bioremediation, offering valuable data for researchers in environmental science and toxicology. This review consolidates the available technical data on Direct Yellow 27, with a focus on its industrial applications and, more significantly, the experimental methodologies developed for its removal from aqueous environments.

Chemical and Physical Properties

Direct Yellow 27 is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃[1] |

| Molecular Weight | 662.63 g/mol [1] |

| CAS Number | 10190-68-8[1] |

| Synonyms | Direct Fast Yellow 5GL, Direct Fast Brilliant Yellow 5G[2] |

Industrial Applications

The primary application of Direct Yellow 27 lies in its ability to directly bind to cellulosic fibers, making it a staple in the textile industry for dyeing various natural and synthetic fabrics.[1][2] Its utility also extends to the coloration of paper and leather products.[3] In the realm of biological sciences, it has been noted for its use as a biological stain, although specific applications in diagnostics and histology are not extensively detailed in the current literature.[4]

Environmental Fate and Remediation

The widespread use of Direct Yellow 27 has led to concerns regarding its environmental persistence and the coloration of industrial wastewater. Consequently, a significant body of research has been dedicated to methods for its removal and degradation.

Quantitative Data on Environmental Remediation

Two primary strategies for the remediation of Direct Yellow 27 from wastewater have been investigated: surfactant-based removal and photocatalytic degradation. The efficiency of these methods is summarized below.

| Remediation Method | Key Parameters | Result |

| Surfactant-Based Removal | Animal fat and vegetable oil-based sodium soap with calcium ions | 97.6% dye removal efficiency |

| Photocatalytic Degradation | Solar irradiation with N-Doped TiO₂ catalyst (10 mg) | 52.86% degradation[5][6] |

| Solar irradiation without catalyst | 8.72% degradation[5][6] |

Experimental Protocols

Detailed methodologies for the key environmental remediation experiments are provided to facilitate replication and further research.

Surfactant-Based Removal of Direct Yellow 27

This protocol is based on the precipitation process using a sodium soap derived from animal fat and vegetable oil in the presence of calcium ions.

Materials:

-

Direct Yellow 27 solution

-

Sodium soap (derived from animal fat and vegetable oil)

-

Calcium chloride (CaCl₂) solution

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Sodium chloride (NaCl)

Procedure:

-

Prepare a standard aqueous solution of Direct Yellow 27.

-

Introduce the sodium soap to the dye solution at a specific concentration.

-

Add a solution of calcium chloride to induce the formation of insoluble surfactant flocs.

-

Agitate the solution at a controlled stirring rate for a predetermined equilibrium time.

-

Monitor and adjust the pH of the solution as required.

-

Maintain the solution at a constant temperature.

-

After the equilibrium time is reached, separate the flocs from the solution.

-

Analyze the remaining concentration of Direct Yellow 27 in the supernatant spectrophotometrically to determine the removal efficiency.

-

Investigate the influence of initial surfactant concentration, temperature, pH, presence of electrolytes (NaCl), equilibrium time, and stirring rate on the dye removal efficiency.

Photocatalytic Degradation of Direct Yellow 27

This protocol outlines the degradation of Direct Yellow 27 using solar irradiation and an N-doped TiO₂ catalyst.[5][6]

Materials:

-

Direct Yellow 27 solution

-

N-doped TiO₂ catalyst

-

Solar simulator or natural sunlight source

-

UV-Vis Spectrophotometer

-

Ion Chromatograph

Procedure:

-

Prepare a standard aqueous solution of Direct Yellow 27.

-

For catalyzed reactions, add a specific mass of N-doped TiO₂ catalyst (e.g., 10 mg) to the dye solution.

-

Expose the solution to a controlled solar irradiation source (e.g., 28,000 lux).

-

As a control, expose a separate dye solution without the catalyst to the same irradiation source.

-

At regular time intervals, withdraw aliquots of the sample.

-

Measure the absorbance of the aliquots using a UV-Vis Spectrophotometer at the maximum absorption wavelength of Direct Yellow 27 to monitor the degradation process.

-

Quantify the conditions before and after degradation using Ion Chromatography.

-

Calculate the percentage of degradation based on the change in absorbance over time.

Signaling Pathways

Despite a thorough review of the scientific literature, no studies were identified that describe the interaction of Direct Yellow 27 with specific cellular signaling pathways. Its primary characterization is as an industrial dye and environmental analyte rather than a bioactive molecule for therapeutic investigation. One study explored its binding to bovine serum albumin to understand its toxicity mechanism, which is a valuable contribution to its toxicological profile but does not elucidate a role in cell signaling.[2]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams were generated using the DOT language.

Caption: Workflow for Surfactant-Based Removal of Direct Yellow 27.

Caption: Workflow for Photocatalytic Degradation of Direct Yellow 27.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural insights into the assembly and activation of the IL‐27 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt | C25H20N4Na2O9S3 | CID 25037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C.I. Direct Yellow 27 in Cotton and Viscose Dyeing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of C.I. Direct Yellow 27 (C.I. 13950) in the dyeing of cotton and viscose fibers. This document outlines the chemical and physical properties of the dye, a comprehensive dyeing procedure, and methods for improving the fastness of the dyed materials.

Introduction

This compound is a water-soluble anionic azo dye used for coloring cellulosic fibers such as cotton and viscose.[1] Its affinity for these fibers is facilitated by the addition of an electrolyte to the dyebath, which helps to overcome the natural repulsion between the anionic dye and the negatively charged fiber surface. The dyeing process is typically carried out at elevated temperatures to promote dye diffusion and fixation within the fiber structure. Due to the nature of direct dyes, after-treatments are often recommended to enhance the wash and light fastness properties of the dyed substrate.[2]

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| C.I. Name | Direct Yellow 27 |

| C.I. Number | 13950 |

| CAS Number | 10190-68-8 |

| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ |

| Molecular Weight | 662.63 g/mol [1] |

| Appearance | Yellow powder[1] |

| Solubility | Soluble in water[1] |

| Shade | Bright, greenish-yellow |

Experimental Protocols

Materials and Equipment

-

This compound dye powder

-

Scoured and bleached 100% cotton or viscose fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Soda ash (Na₂CO₃) (optional, for pH adjustment)

-

Cationic dye fixing agent

-

Acetic acid (CH₃COOH)

-

Laboratory-scale dyeing machine (e.g., beaker dyer, water bath with stirrer)

-

Beakers and graduated cylinders

-

Stirring rods

-

Heating plate with magnetic stirrer

-

pH meter

-

Analytical balance

Pre-treatment of Substrate

For optimal and even dyeing, it is crucial to use properly prepared fabric. Cotton, in its natural state, contains impurities like waxes, pectins, and oils that can hinder dye uptake.[2] Therefore, the fabric should be scoured and bleached prior to dyeing to ensure a clean and absorbent surface.

Dyeing Protocol: Exhaust Method for Cotton and Viscose

This protocol describes a standard laboratory procedure for dyeing cotton and viscose fabric with this compound using the exhaust method.

Step 1: Dye Stock Solution Preparation

-

Accurately weigh the required amount of this compound dye powder based on the desired depth of shade (e.g., 1% on weight of fabric, owf).

-

Create a smooth paste of the dye powder with a small amount of cold water.

-

Add boiling water to the paste while stirring continuously to ensure the dye is completely dissolved.

Step 2: Dyebath Preparation

-

Set the dyebath with the required volume of water to achieve the desired material-to-liquor ratio (M:L), typically ranging from 1:20 to 1:40.[2]

-

Add the prepared dye stock solution to the dyebath and stir well.

-

If necessary, adjust the pH of the dyebath to be slightly alkaline using a small amount of soda ash.

Step 3: Dyeing Process

-

Introduce the pre-wetted cotton or viscose fabric into the dyebath at a starting temperature of 40°C.

-

Gradually begin adding the required amount of salt (sodium chloride or Glauber's salt). The total amount of salt will depend on the desired shade depth, as indicated in the table below. The salt should be added in at least two to three portions at 10-15 minute intervals to ensure level dyeing.

-

After the final salt addition, gradually raise the temperature of the dyebath to 90-95°C over 30-45 minutes.[3]

-

Continue the dyeing process at this temperature for 45-60 minutes to allow for maximum dye exhaustion.[4]

-

After the dyeing cycle is complete, allow the dyebath to cool down gradually to about 60-70°C before removing the fabric. For improved dye exhaustion with this compound, the dyebath can be allowed to cool naturally to 25-40°C.[5]

Quantitative Dyeing Parameters

| Parameter | Light Shade (e.g., 0.5% owf) | Medium Shade (e.g., 1.5% owf) | Dark Shade (e.g., 3.0% owf) |

| This compound (% owf) | 0.5 | 1.5 | 3.0 |

| Sodium Chloride (% owf) | 5 - 10 | 10 - 15 | 15 - 20 |

| Material-to-Liquor Ratio | 1:30 | 1:25 | 1:20 |

| Dyeing Temperature | 90-95°C | 90-95°C | 90-95°C |

| Dyeing Time | 45-60 min | 45-60 min | 45-60 min |

owf: on weight of fabric

Rinsing and After-treatment

-

Remove the dyed fabric from the dyebath and rinse it thoroughly with cold water to remove any unfixed dye from the surface.

-

To improve the wash fastness, an after-treatment with a cationic dye fixing agent is recommended.[2] Prepare a new bath with 1-2% (owf) of a cationic fixing agent and treat the dyed fabric at 40-60°C for 20-30 minutes. The pH of the fixing bath should be adjusted to be slightly acidic (pH 5-6) with acetic acid for optimal performance.

-

After the fixing treatment, give the fabric a final rinse and then air dry.

Experimental Workflow Diagram

Caption: Experimental workflow for dyeing cotton and viscose with this compound.

References

Application Notes and Protocols for Staining Silk, Wool, and Polyamide Fibers with Direct Yellow 27

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the staining of silk, wool, and polyamide fibers using C.I. Direct Yellow 27 (C.I. 13950; CAS 10190-68-8). The methodologies outlined below are based on the general principles of direct and acid dyeing for protein and synthetic polyamide fibers.

Introduction

Direct Yellow 27 is a water-soluble anionic dye belonging to the direct dye class.[1] Its molecular structure allows for affinity to protein fibers like silk and wool, as well as synthetic polyamides, through mechanisms such as hydrogen bonding, van der Waals forces, and ionic interactions.[2][3] The dye presents as a yellow powder and is suitable for various textile dyeing and printing applications.[4][5] Achieving optimal and reproducible staining requires careful control of experimental parameters such as temperature, pH, and electrolyte concentration.[6][7]

Chemical Structure and Properties of Direct Yellow 27:

| Property | Value |

| C.I. Name | Direct Yellow 27 |

| C.I. Number | 13950 |

| CAS Number | 10190-68-8 |

| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ |

| Molecular Weight | 662.63 g/mol |

| Appearance | Yellow Powder |

| Solubility | Soluble in water |

Staining Principles and Fiber Interactions

The staining of silk, wool, and polyamide fibers with Direct Yellow 27 involves the diffusion of dye molecules from the dyebath into the fiber structure and subsequent adsorption. The primary forces governing this interaction differ slightly for each fiber type.

-

Silk and Wool (Protein Fibers): These fibers are amphoteric, containing both amino (-NH₂) and carboxyl (-COOH) groups. In an acidic dyebath, the amino groups are protonated to form cationic sites (-NH₃⁺), which strongly attract the anionic sulfonate groups (-SO₃⁻) of the Direct Yellow 27 dye via electrostatic interactions.[8] Hydrogen bonding and van der Waals forces also contribute to the dye's affinity.[2]

-

Polyamide (e.g., Nylon): Similar to protein fibers, polyamides possess terminal amino groups and amide linkages. Under acidic conditions, the terminal amino groups become protonated, creating sites for ionic bonding with the anionic dye molecules.[9] Hydrogen bonds can also form between the dye and the amide groups of the polymer chain.

The following diagram illustrates the general workflow for fiber staining.

Caption: General workflow for fiber staining.

Experimental Protocols

The following are detailed protocols for staining silk, wool, and polyamide fibers with Direct Yellow 27. It is recommended to perform small-scale trials to optimize the conditions for your specific application.

Materials and Reagents

-

Direct Yellow 27 (C.I. 13950)

-

Silk, wool, or polyamide fibers/fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Acetic acid (CH₃COOH) or formic acid (HCOOH)

-

Sodium carbonate (Na₂CO₃) (for scouring)

-

Non-ionic detergent

-

Distilled or deionized water

-

Laboratory heating and stirring equipment (e.g., water bath, hot plate with magnetic stirrer)

-

Beakers, graduated cylinders, and pipettes

-

pH meter or pH indicator strips

Pre-treatment: Fiber Scouring

Before dyeing, it is crucial to scour the fibers to remove any impurities such as oils, waxes, and sizing agents that could interfere with dye uptake.

-

Prepare a scouring bath containing 1-2 g/L non-ionic detergent and 1-2 g/L sodium carbonate in distilled water.

-

Immerse the fibers in the bath at a liquor ratio of 40:1 (40 mL of bath for every 1 g of fiber).

-

Heat the bath to 70-80°C for wool and silk, or 60-70°C for polyamide, and maintain for 30 minutes with gentle agitation.

-

Rinse the fibers thoroughly with hot water, followed by a final rinse with cold water until the rinse water is clear.

-

Gently squeeze out excess water. The fibers should be dyed while still damp.

Staining Protocol for Silk Fibers

Direct dyes are applied to silk from a neutral to slightly acidic dyebath. The temperature should be carefully controlled to prevent damage to the fiber's luster.[10]

-

Dye Stock Solution: Prepare a 1% (w/v) stock solution of Direct Yellow 27 by dissolving 1 g of dye powder in 100 mL of distilled water.

-

Dyebath Preparation: For a 1% depth of shade (1 g of dye per 100 g of fiber), use 10 mL of the stock solution for every 1 g of fiber. Prepare the dyebath with the required amount of dye stock solution, distilled water to achieve a liquor ratio of 40:1, and 10% (on weight of fiber, owf) of Glauber's salt (e.g., 0.1 g of salt for 1 g of fiber). Adjust the pH to 6.0-7.0 using a dilute solution of acetic acid.

-

Dyeing: Immerse the scoured, damp silk fibers into the dyebath at room temperature. Gradually increase the temperature to 80-90°C over 30 minutes.[10]

-

Holding: Maintain the temperature at 80-90°C for 45-60 minutes with occasional gentle stirring to ensure even dyeing.

-

Cooling and Rinsing: Allow the dyebath to cool gradually. Remove the silk fibers and rinse with cold water until the water runs clear.

-

Drying: Gently squeeze out excess water and allow the fibers to air dry at room temperature, away from direct sunlight.

Staining Protocol for Wool Fibers

Wool is typically dyed with direct dyes in a weakly acidic to neutral bath. An acidic pH enhances the affinity of the anionic dye for the cationic sites on the wool fiber.[11]

-

Dye Stock Solution: Prepare a 1% (w/v) stock solution of Direct Yellow 27 as described for silk.

-

Dyebath Preparation: For a 1% depth of shade, use 10 mL of the stock solution per gram of fiber. Prepare the dyebath with the dye solution, distilled water (liquor ratio 40:1), and 10% (owf) Glauber's salt. Adjust the pH to 4.5-5.5 with a dilute solution of acetic acid.

-

Dyeing: Immerse the scoured, damp wool fibers in the dyebath at 40°C. Gradually raise the temperature to the boil (approximately 98-100°C) over 30-45 minutes.

-

Holding: Maintain the dyebath at a gentle boil for 45-60 minutes, ensuring the fibers are fully submerged and stirring gently to promote level dyeing.

-

Cooling and Rinsing: Turn off the heat and allow the dyebath to cool to about 50°C before removing the fibers. Rinse thoroughly with warm water and then cold water.

-

Drying: Squeeze out excess water and air dry.

Staining Protocol for Polyamide Fibers

Polyamide fibers are dyed with direct dyes under acidic conditions, similar to wool.

-

Dye Stock Solution: Prepare a 1% (w/v) stock solution of Direct Yellow 27.

-

Dyebath Preparation: For a 1% depth of shade, use 10 mL of the stock solution per gram of fiber. Prepare the dyebath with the dye solution, distilled water (liquor ratio 40:1), and 5-10% (owf) Glauber's salt. Adjust the pH to 4.0-5.0 using acetic acid or formic acid.

-

Dyeing: Immerse the scoured, damp polyamide fibers in the dyebath at 40°C. Raise the temperature to 95-100°C over 30 minutes.

-

Holding: Maintain the temperature for 30-60 minutes with occasional stirring.

-

Cooling and Rinsing: Allow the dyebath to cool before removing the fibers. Rinse with warm and then cold water until the rinse water is clear.

-

Drying: Air dry the stained polyamide fibers.

Data Presentation: Influence of Staining Parameters

Table 1: Effect of Temperature on Dye Uptake

| Fiber Type | Temperature Range (°C) | Expected Effect on Dye Uptake | Notes |

| Silk | 60 - 90 | Increasing temperature generally increases the rate of dyeing and dye uptake.[10] | Temperatures above 90°C may damage the fiber's luster. |

| Wool | 80 - 100 | Higher temperatures increase dye diffusion and lead to better dye exhaustion. | Boiling is often required for good leveling and fixation. |

| Polyamide | 90 - 100 | Increased temperature is necessary for swelling the fiber and facilitating dye penetration. | Dyeing is typically carried out near the boil. |

Table 2: Effect of pH on Dye Uptake

| Fiber Type | pH Range | Expected Effect on Dye Uptake | Notes |

| Silk | 6.0 - 7.0 | A neutral to slightly acidic pH is optimal. | Strongly acidic conditions can damage the silk. |

| Wool | 4.5 - 5.5 | An acidic pH is crucial for protonating amino groups, thus increasing dye affinity.[11] | Lower pH generally leads to higher dye uptake. |

| Polyamide | 4.0 - 5.0 | Acidic conditions are required to create cationic sites for dye binding. | The dyeing rate can be controlled by adjusting the pH. |

Table 3: Effect of Electrolyte (Salt) Concentration on Dye Uptake

| Fiber Type | Salt (NaCl or Na₂SO₄) Conc. (% owf) | Expected Effect on Dye Uptake | Notes |

| Silk | 5 - 20 | Salt promotes dye exhaustion by reducing the negative surface charge of the fiber. | |

| Wool | 5 - 20 | Acts as a leveling agent by promoting more even dye distribution. | |

| Polyamide | 5 - 10 | Assists in dye exhaustion and leveling. |

Logical Relationships in the Dyeing Process

The interplay between the dye, fiber, and dyeing parameters determines the final outcome of the staining process. The following diagram illustrates these relationships.

Caption: Key factors influencing the dyeing outcome.

Troubleshooting

-

Uneven Dyeing (Unlevelness): This can be caused by adding the dye too quickly, a rapid temperature increase, insufficient agitation, or improper scouring. Ensure gradual heating and adequate movement of the fibers or dyebath. The use of a leveling agent like Glauber's salt is also important.

-

Poor Color Yield: This may result from incorrect pH, insufficient temperature or dyeing time, or the presence of impurities on the fibers. Verify the pH of the dyebath and ensure proper scouring.

-

Fiber Damage: For silk and wool, excessively high temperatures or extreme pH values can cause degradation. Adhere to the recommended conditions for each fiber type.

These protocols provide a foundation for the successful staining of silk, wool, and polyamide fibers with Direct Yellow 27. For critical applications, further optimization of the parameters may be necessary to achieve the desired results.

References

- 1. INSTRUCTIONS - ACID DYES [gsdye.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct Yellow 27 Manufacturer in Mumbai, Direct Yellow 27 Exporter [dyestuff.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Environmental Dyeing and Functionalization of Silk Fabrics with Natural Dye Extracted from Lac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. woolwise.com [woolwise.com]

- 8. researchgate.net [researchgate.net]

- 9. The Ultimate Silk Dyeing Handbook: Tips & Techniques [primachemicals.com]

- 10. Effect of temperature on direct dye dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 11. csef.usc.edu [csef.usc.edu]

Application of C.I. Direct Yellow 27 in Leather and Pulp Coloration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Yellow 27, a water-soluble anionic azo dye, finds significant application in the coloration of cellulosic materials such as paper pulp and certain types of leather.[1][2][3][4] Its molecular structure allows for direct affinity to these substrates, primarily through hydrogen bonding and van der Waals forces.[5] This document provides detailed application notes and experimental protocols for the use of Direct Yellow 27 in both leather and pulp dyeing, intended to guide researchers and professionals in achieving consistent and reproducible results.

Physicochemical Properties and Fastness Data

A summary of the key properties of this compound is presented below. Understanding these characteristics is crucial for optimizing dyeing processes and predicting the performance of the colored substrates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | Direct Yellow 27 | [2] |

| C.I. Number | 13950 | [2][5] |

| CAS Number | 10190-68-8 | [2][5] |

| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [2][5] |

| Molecular Weight | 662.62 g/mol | [2][5] |

| Appearance | Yellow-orange powder | [2] |

| λmax | 393 nm | [5] |

| Solubility in Water | Soluble | [2] |

Table 2: Color Fastness Properties of this compound

| Fastness Property | Leather (Estimated) | Paper/Cellulose (B213188) | Reference(s) |

| Light Fastness (ISO 105-B02) | 4-5 | 5 | [2] |

| Wash Fastness (ISO 105-C06) | 2-3 | 1-2 (Staining) | [2] |

| Rubbing Fastness - Dry | 4 | 4-5 | [2] |

| Rubbing Fastness - Wet | 3 | 2-3 | [2] |

| Perspiration Fastness | 3 | 1 (Staining) | [2] |

| Acid Resistance | 4 | 5 | [2] |

| Alkali Resistance | 4 | 1 | [2] |

Note: Fastness properties on leather are estimated based on typical performance of direct dyes and data from textile applications. Actual fastness will vary depending on the leather type, processing, and finishing treatments.

Application in Leather Coloration

Direct Yellow 27 can be used to dye various types of leather, particularly chrome-tanned and vegetable-tanned leathers, to achieve bright yellow shades.[6][7] The dyeing process for leather requires careful control of pH, temperature, and the use of auxiliaries to ensure level dyeing and adequate fixation.[6][8]

Experimental Protocol: Drum Dyeing of Chrome-Tanned Leather

This protocol outlines a typical procedure for dyeing chrome-tanned leather in a laboratory-scale drum.

Materials:

-

Chrome-tanned leather (crust)

-

This compound

-

Leveling agent (e.g., sulphated fatty alcohol)

-

Formic acid (85%)

-

Cationic fixing agent

-

Water

Equipment:

-

Laboratory dyeing drum

-

pH meter

-

Thermometer

-

Beakers and graduated cylinders

Procedure:

-

Wetting Back:

-

Wash the leather in the drum with water at 35-40°C for 30-60 minutes to ensure it is thoroughly and uniformly wet.

-

Drain the water.

-

-

Dyeing:

-

Prepare the dyebath with a liquor ratio of 10:1 (10 liters of water per 1 kg of leather). The water temperature should be 40°C.

-

Add 0.5 - 1.0% (on weight of leather, o.w.f.) of a suitable leveling agent to the dyebath and run the drum for 10 minutes.

-

Dissolve 1.0 - 3.0% (o.w.f.) of Direct Yellow 27 in hot water (60-70°C) and add it to the dyebath.

-

Run the drum for 45-60 minutes, gradually increasing the temperature to 50-60°C.

-

Check for levelness of the dyeing.

-

-

Fixation:

-

To fix the dye, gradually add 1.0 - 2.0% (o.w.f.) of formic acid, diluted 1:10 with water, in two to three portions over 30 minutes. This will lower the pH to approximately 3.5-4.0, enhancing the ionic attraction between the anionic dye and the cationic leather.[9]

-

Run the drum for an additional 30 minutes.

-

-

Rinsing and After-treatment:

-

Drain the dyebath and rinse the leather thoroughly with water at 30-35°C until the water runs clear.

-

For improved wet fastness, an after-treatment with a cationic fixing agent is recommended.[10][11][12] Prepare a new bath at 40°C with 1.0 - 2.0% (o.w.f.) of a cationic fixing agent and treat the leather for 20-30 minutes.

-

Drain the bath and give a final rinse.

-

-

Drying and Finishing:

-

The leather can then be fatliquored, dried, and finished according to standard procedures.

-

Experimental Workflow for Leather Dyeing

Application in Pulp Coloration

Direct Yellow 27 is suitable for dyeing paper pulp to produce various shades of yellow paper and board.[13][14] The most common method for this application is beater dyeing, where the dye is added to the pulp slurry before sheet formation.[15]

Experimental Protocol: Beater Dyeing of Paper Pulp

This protocol describes a laboratory-scale beater dyeing process for bleached chemical pulp.

Materials:

-

Bleached chemical pulp (e.g., softwood or hardwood kraft)

-

This compound

-

Rosin (B192284) size

-

Alum (aluminum sulfate)

-

Water

Equipment:

-

Laboratory beater or pulp disintegrator

-

pH meter

-

Beakers and graduated cylinders

-

Sheet former

Procedure:

-

Pulp Slurrying:

-

Prepare a pulp slurry with a consistency of 2-3% (20-30 g of dry pulp per liter of water) in the beater.

-

-

Dye Addition:

-

Dissolve the required amount of Direct Yellow 27 (typically 0.1 - 2.0% on weight of fiber, o.w.f., depending on the desired shade) in hot water.

-

Add the dye solution to the pulp slurry and allow it to mix for 15-20 minutes to ensure uniform distribution.

-

-

Sizing and Fixation:

-

Sheet Formation:

-

Form paper sheets from the dyed and sized pulp using a standard laboratory sheet former.

-

Press and dry the sheets under controlled conditions.

-

Experimental Workflow for Pulp Dyeing

References

- 1. leathercircle.com [leathercircle.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]

- 4. dyestuff.co.in [dyestuff.co.in]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fsw.cc [fsw.cc]

- 8. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]

- 9. benchchem.com [benchchem.com]

- 10. Dyna Glycol [dynaglycolsindia.com]

- 11. What Is A Leather Color Fixing Agent ? - News [cdchem-resin.com]

- 12. One moment, please... [oxfordtech.net.au]

- 13. How to dye Paper or Pulp with Direct Yellow R [tianjinleading.com]

- 14. ippta.co [ippta.co]

- 15. iosrjournals.org [iosrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. on alum — Natalie Stopka [nataliestopka.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Direct Yellow 27 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 27 (C.I. 13950) is a versatile mono-azo dye that has found applications in various fields, including textile dyeing and biological research.[1][2][3] In the context of histology, it is recognized for its potential use in diagnostic assays and tissue staining.[2] As a direct dye, it possesses the ability to bind directly to tissue components, likely through non-covalent interactions with proteins and other macromolecules.[2][4] Its utility in staining silk, wool, and polyamide fibers suggests an affinity for protein-rich structures within tissue samples.[3] Furthermore, Direct Yellow 27 exhibits fluorescent properties, opening possibilities for its use in fluorescence microscopy.[1][5]

These application notes provide a comprehensive overview of Direct Yellow 27, including its physicochemical properties, a general protocol for its use in histological staining, and hypothetical quantitative data to guide researchers in its application.

Physicochemical Properties of Direct Yellow 27

A summary of the key properties of Direct Yellow 27 is presented below. This information is crucial for preparing staining solutions and understanding the dye's behavior.

| Property | Value | Reference |

| C.I. Name | Direct Yellow 27 | [3] |

| C.I. Number | 13950 | [2][3] |

| CAS Number | 10190-68-8 | [2][3] |

| Molecular Formula | C25H20N4Na2O9S3 | [2][3] |

| Molecular Weight | 662.62 g/mol | [2][3] |

| Appearance | Yellow powder | [3] |

| λmax | 393 nm (in water) | [2] |

| Extinction Coefficient (ε) | 53000-57000 at 224-230 nm (0.02 g/L in water) | [2] |

| Solubility | Soluble in water (lemon yellow solution) and ethanol. | [3] |

Principle of Staining

Direct Yellow 27 is classified as a direct dye, meaning it can adhere to tissues without the need for a mordant.[2][4] The staining mechanism is primarily based on the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, between the dye molecules and tissue components, particularly proteins. The large molecular size and linear structure of direct dyes facilitate their alignment with and binding to fibrous proteins like collagen and muscle fibers. The sulfonate groups in the dye's structure enhance its water solubility and contribute to its binding affinity for positively charged sites in tissue proteins.

Caption: Mechanism of Direct Yellow 27 staining.

Application Notes

-

Counterstaining: Direct Yellow 27 can be explored as a counterstain in various histological techniques, such as trichrome methods, to provide a contrasting yellow color to cytoplasm, muscle, or erythrocytes.[6] Its performance can be compared to established yellow counterstains like Picric Acid or Metanil Yellow.

-

Connective Tissue Staining: Given its affinity for fibrous materials, it may be useful for demonstrating collagen and other connective tissue elements.

-

Fluorescence Microscopy: The inherent fluorescence of Direct Yellow 27 can be leveraged for imaging.[5] Researchers should determine the optimal excitation and emission wavelengths for their specific microscopy setup.

-

Protocol Optimization: The provided protocol is a general guideline. Optimal staining times, dye concentrations, and differentiation steps should be determined empirically for different tissue types and fixatives.

Experimental Protocols

The following is a general protocol for using Direct Yellow 27 for staining paraffin-embedded tissue sections. Disclaimer: This protocol is a starting point and requires optimization and validation for specific applications.[7]

1. Reagent Preparation

-

Stock Solution (1% w/v): Dissolve 1 g of Direct Yellow 27 powder in 100 mL of distilled water. Gently warm and stir until fully dissolved. Filter the solution before use.

-

Working Solution (0.1% - 0.5% w/v): Dilute the stock solution with distilled water to the desired concentration. The addition of a small amount of acetic acid (e.g., 0.5% final concentration) may enhance staining of cytoplasmic components.

2. Tissue Preparation

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration: Rehydrate sections through a graded series of ethanol:

-

100% ethanol, two changes, 3 minutes each.

-

95% ethanol, 3 minutes.

-

70% ethanol, 3 minutes.

-

-

Washing: Rinse thoroughly in running tap water, followed by a final rinse in distilled water.

3. Staining Procedure